molecular formula C10H12Cl2O B14490533 1-(2,3-Dichloropropoxy)-4-methylbenzene CAS No. 64929-38-0

1-(2,3-Dichloropropoxy)-4-methylbenzene

Cat. No.: B14490533
CAS No.: 64929-38-0
M. Wt: 219.10 g/mol
InChI Key: QOVSHGQJXMVXAA-UHFFFAOYSA-N
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Description

1-(2,3-Dichloropropoxy)-4-methylbenzene is an organic compound with the molecular formula C10H12Cl2O It is a derivative of benzene, where a 4-methyl group and a 2,3-dichloropropoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichloropropoxy)-4-methylbenzene typically involves the reaction of 4-methylphenol with 2,3-dichloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methylphenol attacks the carbon atom of 2,3-dichloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichloropropoxy)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

1-(2,3-Dichloropropoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloropropoxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichloropropoxy)naphthalene
  • 1-(2,3-Dichloropropoxy)benzene
  • 1-(2,3-Dichloropropoxy)toluene

Uniqueness

1-(2,3-Dichloropropoxy)-4-methylbenzene is unique due to the presence of both a 4-methyl group and a 2,3-dichloropropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

64929-38-0

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

1-(2,3-dichloropropoxy)-4-methylbenzene

InChI

InChI=1S/C10H12Cl2O/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9H,6-7H2,1H3

InChI Key

QOVSHGQJXMVXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CCl)Cl

Origin of Product

United States

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